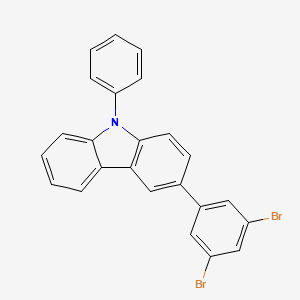

3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

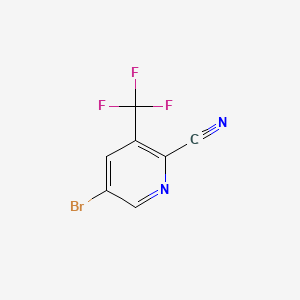

“3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole” is a complex organic compound. It contains a carbazole unit, which is a tricyclic compound consisting of two benzene rings fused onto a pyrrole ring. This compound also has a phenyl group (a benzene ring) and a 3,5-dibromophenyl group (a benzene ring with bromine atoms at the 3rd and 5th positions) attached to the carbazole unit .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a related compound, “1-(3,5-dibromophenyl)-3-methylimidazolium hexafluorophosphate”, was synthesized by reacting 1-(3,5-dibromophenyl)-3-methylimidazolium iodide with potassium hexafluorophosphate .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to be planar due to the conjugated system of the carbazole and phenyl rings. The presence of the bromine atoms on the 3,5-dibromophenyl group could potentially influence the electronic properties of the molecule .

Scientific Research Applications

Blue Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Research has shown that derivatives of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole can serve as host materials in blue phosphorescent OLEDs, demonstrating high device efficiencies and slow efficiency roll-off at high brightness levels. The incorporation of cyano groups onto carbazole and dibenzothiophene units has led to the development of bipolar hosts with high triplet energies, suitable for blue phosphor emission, indicating their significant potential in enhancing the performance of OLEDs (Deng et al., 2013).

Electrochromic Materials

Carbazole derivatives have been synthesized and investigated for their solubility, film-forming ability, and electrochromic properties. These materials exhibit high coloration efficiency and stability, making them promising candidates for use in electrochromic devices (Zhang et al., 2019).

Photophysical Properties

Studies have focused on the synthesis and characterization of carbazole derivatives bearing electron-withdrawing groups, evaluating their absorption and emission properties. Such compounds have shown significant red shifts in their emission spectra, suggesting their utility in the development of organic light-emitting materials with tailored emission characteristics (Kremser et al., 2008).

Biotransformation and Derivative Synthesis

Carbazole and its derivatives have also been explored for their pharmacological applications, with studies investigating the production of hydroxylated metabolites by biphenyl-utilizing bacteria. These findings highlight the versatility of carbazole derivatives in generating new compounds with potential biological activities (Waldau et al., 2009).

Electropolymerization and Electrochromic Behavior

Electropolymerization of carbazole-containing compounds has been studied, revealing that these materials exhibit reversible electrochemical oxidation and significant electrochromic behavior. This research provides insights into the mechanisms of electropolymerization and the potential applications of these polymers in electrochromic devices (Hsiao & Lin, 2016).

Safety and Hazards

Future Directions

The future directions for research on “3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole” could involve exploring its potential biological activities, given the known activities of carbazole derivatives. Additionally, further studies could investigate its physical and chemical properties, and how these influence its reactivity .

properties

IUPAC Name |

3-(3,5-dibromophenyl)-9-phenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-24-22(14-16)21-8-4-5-9-23(21)27(24)20-6-2-1-3-7-20/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVXADLFVMCWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC(=CC(=C4)Br)Br)C5=CC=CC=C52 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345021-52-4 |

Source

|

| Record name | 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)